4-fluoro-2-[3-(2-thienyl)acryloyl]phenyl 2-methylbenzoate
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Overview
Description
The compound “4-fluoro-2-[3-(2-thienyl)acryloyl]phenyl 2-methylbenzoate” is an organic compound containing a fluorine atom, a thiophene ring, an acryloyl group, and a benzoate ester. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography can also provide detailed information about the three-dimensional arrangement of atoms in a molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-withdrawing fluorine atom and acryloyl group. These groups could participate in various chemical reactions, including electrophilic aromatic substitution or addition-elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can be predicted based on the compound’s structure and confirmed through experimental analysis .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules. This is highly dependent on the context in which the compound is used. For example, if this compound were used as a drug, its mechanism of action would refer to how it interacts with biological targets in the body .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO3S/c1-14-5-2-3-7-17(14)21(24)25-20-11-8-15(22)13-18(20)19(23)10-9-16-6-4-12-26-16/h2-13H,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLOSPWLDGTWJQ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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